molecular formula C21H23N3O4S B2874326 4-(dimethylsulfamoyl)-N-{12-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide CAS No. 1210686-56-8

4-(dimethylsulfamoyl)-N-{12-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide

Cat. No.: B2874326
CAS No.: 1210686-56-8
M. Wt: 413.49
InChI Key: COGDFEBXOVKERH-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{12-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
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Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-23(2)29(27,28)18-8-5-14(6-9-18)21(26)22-17-12-15-4-3-11-24-19(25)10-7-16(13-17)20(15)24/h5-6,8-9,12-13H,3-4,7,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGDFEBXOVKERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{12-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20N2O3S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure includes a dimethylsulfamoyl group and an azatricyclo framework, which are critical for its biological activity.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Activity : There is evidence supporting the antimicrobial properties of similar compounds in the same class, suggesting that this compound may also exhibit antibacterial or antifungal effects.
  • Anti-inflammatory Properties : Compounds with similar structural motifs have been shown to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits potential antibacterial and antifungal properties based on structural analogs.
AnticancerMay inhibit cancer cell proliferation; further studies required for specific cancer types.
Anti-inflammatoryPotential to reduce inflammation through modulation of cytokine production and signaling pathways.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Antimicrobial Efficacy :
    • A study investigated the antimicrobial properties of related azatricyclo compounds against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations.
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines (e.g., breast and colon cancer) showed that derivatives of the azatricyclo class could induce apoptosis and inhibit cell cycle progression.
  • Inflammatory Response Modulation :
    • In vitro studies demonstrated that compounds with similar structures could downregulate pro-inflammatory cytokines in macrophages, suggesting a role in treating inflammatory diseases.

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